N-(2-methoxyethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide
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Overview
Description
N-(2-methoxyethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Ureido Group Introduction:
Methoxyethyl Substitution: The final step involves the substitution of the methoxyethyl group onto the thiazole ring, which can be done using a suitable alkylating agent under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Ureido Compounds: Molecules containing the ureido functional group.
Methoxyethyl Substituted Compounds: Compounds with methoxyethyl groups attached to different core structures.
Uniqueness
N-(2-methoxyethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-10-4-3-5-11(8-10)17-14(21)19-15-18-12(9-23-15)13(20)16-6-7-22-2/h3-5,8-9H,6-7H2,1-2H3,(H,16,20)(H2,17,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZNECOGHXWLCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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